Cas no 2060029-97-0 (1-cyclopropyl-3-fluoropiperidin-4-one)

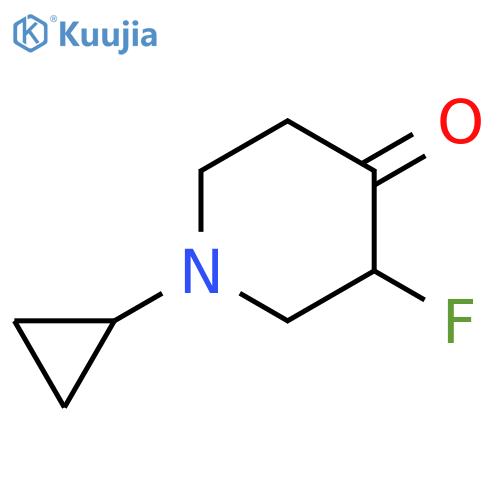

2060029-97-0 structure

商品名:1-cyclopropyl-3-fluoropiperidin-4-one

CAS番号:2060029-97-0

MF:C8H12FNO

メガワット:157.185385704041

MDL:MFCD30498117

CID:5153851

PubChem ID:131385164

1-cyclopropyl-3-fluoropiperidin-4-one 化学的及び物理的性質

名前と識別子

-

- CID 131385164

- 4-Piperidinone, 1-cyclopropyl-3-fluoro-

- 1-cyclopropyl-3-fluoropiperidin-4-one

-

- MDL: MFCD30498117

- インチ: 1S/C8H12FNO/c9-7-5-10(6-1-2-6)4-3-8(7)11/h6-7H,1-5H2

- InChIKey: DUBMCQHYQWFQGM-UHFFFAOYSA-N

- ほほえんだ: N1(C2CC2)CCC(=O)C(F)C1

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3(Predicted)

- ふってん: 232.3±35.0 °C(Predicted)

- 酸性度係数(pKa): 6.15±0.40(Predicted)

1-cyclopropyl-3-fluoropiperidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-336030-0.25g |

1-cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 95.0% | 0.25g |

$670.0 | 2025-03-18 | |

| Enamine | EN300-336030-10.0g |

1-cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 95.0% | 10.0g |

$3131.0 | 2025-03-18 | |

| Enamine | EN300-336030-0.1g |

1-cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 95.0% | 0.1g |

$640.0 | 2025-03-18 | |

| Enamine | EN300-336030-2.5g |

1-cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 95.0% | 2.5g |

$1428.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034844-1g |

1-Cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 95% | 1g |

¥2737.0 | 2023-03-11 | |

| Enamine | EN300-336030-0.05g |

1-cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 95.0% | 0.05g |

$612.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034844-5g |

1-Cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 95% | 5g |

¥7931.0 | 2023-03-11 | |

| Enamine | EN300-336030-0.5g |

1-cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 95.0% | 0.5g |

$699.0 | 2025-03-18 | |

| Enamine | EN300-336030-1g |

1-cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 1g |

$728.0 | 2023-09-04 | ||

| Enamine | EN300-336030-10g |

1-cyclopropyl-3-fluoropiperidin-4-one |

2060029-97-0 | 10g |

$3131.0 | 2023-09-04 |

1-cyclopropyl-3-fluoropiperidin-4-one 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2060029-97-0 (1-cyclopropyl-3-fluoropiperidin-4-one) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量